molecular formula C9H13NO2 B023717 2,4-Dimethoxybenzylamine CAS No. 20781-20-8

2,4-Dimethoxybenzylamine

Cat. No.: B023717
CAS No.: 20781-20-8
M. Wt: 167.2 g/mol
InChI Key: QOWBXWFYRXSBAS-UHFFFAOYSA-N
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Description

2,4-Dimethoxybenzylamine is an organic compound with the molecular formula C9H13NO2. It is a derivative of benzylamine, where two methoxy groups are substituted at the 2 and 4 positions of the benzene ring. This compound is known for its applications in organic synthesis, particularly as an intermediate in the preparation of various pharmaceuticals and fine chemicals .

Mechanism of Action

Target of Action

2,4-Dimethoxybenzylamine is primarily used as a nucleophile in various chemical reactions . It interacts with different electrophilic compounds, acting as an ammonia equivalent in the synthesis of a series of 2,4,5-trisubstituted oxazoles .

Mode of Action

The compound’s mode of action is based on its nucleophilic properties. It can donate a pair of electrons to form a new bond with an electrophile. For instance, it has been used to investigate the 1,4- reactivity of 5-bromo-2-indene-1-one . In this reaction, this compound donates electrons to the electrophilic carbon in 5-bromo-2-indene-1-one, forming a new carbon-nitrogen bond .

Biochemical Pathways

For example, it’s used in the Ugi/Robinson-Gabriel reaction sequence to synthesize 2,4,5-trisubstituted oxazoles . These oxazoles are important structures in medicinal chemistry, found in many bioactive compounds and pharmaceuticals.

Pharmacokinetics

As a small molecule with a molecular weight of 16721 g/mol , it’s likely to have good bioavailability. The compound’s pharmacokinetic properties would also depend on the specific context of its use, such as its formulation and route of administration.

Result of Action

The primary result of this compound’s action is the formation of new organic compounds through its reactions as a nucleophile . It’s used in the synthesis of various bioactive compounds, including anti-HIV-1 agents . The specific molecular and cellular effects would depend on the compounds synthesized using this compound.

Safety and Hazards

2,4-Dimethoxybenzylamine is considered hazardous. It causes severe skin burns and eye damage. It is advised to not breathe its dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection when handling it .

Future Directions

The use of 2,4-dimethoxybenzyl was particularly attractive because deprotection occurred quantitatively within 2 h at room temperature with 10% trifluoroacetic acid in dichloromethane . This suggests potential for improved methods of synthesis and applications in the future.

Relevant Papers

Several papers have been published on 2,4-Dimethoxybenzylamine. These include studies on the synthesis of 2,4-dimethoxybenzyaminotriazines , the use of this compound in the synthesis of N-protected sulfamates , and more. These papers provide valuable insights into the properties and applications of this compound.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethoxybenzylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dimethoxybenzylamine is unique due to the specific positioning of the methoxy groups, which significantly influences its chemical reactivity and biological activity. The presence of methoxy groups at the 2 and 4 positions enhances its nucleophilicity, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

(2,4-dimethoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-11-8-4-3-7(6-10)9(5-8)12-2/h3-5H,6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOWBXWFYRXSBAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CN)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30174869
Record name 2,4-Dimethoxybenzylamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20781-20-8
Record name 2,4-Dimethoxybenzylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020781208
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Dimethoxybenzylamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dimethoxybenzylamine
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Synthesis routes and methods I

Procedure details

12.0 g of 2,4-dimethoxybenzylamine hydrochloride is added to 100 ml of 1N sodium hydroxide solution and the mixture is extracted with 125 ml of ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and stripped of solvent to give 10.2 g of 2,4-dimethoxybenzylamine as an oil. This amine is dissolved in 150 ml of benzene; 6.47 g of benzaldehyde and 0.6 g of p-toluenesulfonic acid monohydrate are added. The mixture is heated under reflux removing water with a Dean-Stark separator and in two hours the calculated amount of water (1.1 ml) separates out. The mixture is cooled to room temperature. Upon further cooling the benzene solution deposits some precipitate. Benzene is removed under reduced pressure and 60 ml of petroleum ether is added to the residue. An oily layer separates out with more precipitate. Benzene (10 ml) is added to make the layers homogeneous and the remaining precipitate is filtered. The filtrate is stripped of solvent to give 14.2 g of the title compound as an oil.
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Synthesis routes and methods II

Procedure details

Scheme C-6 illustrates the synthesis of the maleimide pyrazole scaffold C-63 wherein R4 is hydrogen. The synthesis starts with the condensation reaction of bromomaleic anhydride B77 with 2,4-dimethoxybenzylamine in acetic acid and acetic anhydride, giving rise to intermediate B76. The maleimide B78 is then treated with 4′-fluoroacetophenone in the presence of catalytic amount Pd2(dba)3 and sodium t-butoxide to form the fluoroacetophenone substituted maleimide B79. The B79 is treated with tert-butoxybis(dimethylamino)methane to yield the a-ketoenamine B80. The a-ketoenamine B80 is condensed with hydrazine to form the maleimide pyrazole skeleton B81. The 2,4-dimethoxybenzyl group protecting group is optionally removed with ceric ammonium nitrate (CAN) to give compound C-63.
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maleimide pyrazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is 2,4-Dimethoxybenzylamine often used as a protecting group in organic synthesis?

A1: 2,4-DMB is particularly useful as a protecting group because it can be easily removed under mild acidic conditions using trifluoroacetic acid (TFA). [] This selectivity is advantageous in multi-step syntheses where other protecting groups might be sensitive to harsher conditions.

Q2: Can you give an example of a specific reaction where 2,4-DMB acts as a protecting group?

A2: Certainly. In the total synthesis of the antibiotic (-)-Muraymycin D2, 2,4-DMB was employed to protect a key amine during the construction of the complex molecule. [] Later in the synthesis, the 2,4-DMB group was removed to reveal the free amine for further reactions.

Q3: Are there any other interesting applications of 2,4-DMB in synthetic chemistry?

A3: Yes, 2,4-DMB has been used in the development of a novel method to synthesize phenolic O-sulfamates. [] These compounds are important in medicinal chemistry. The 2,4-DMB group protects the sulfamate functionality during synthesis and is then cleaved to yield the desired product.

Q4: How does the structure of 2,4-DMB contribute to its reactivity and applications?

A4: The two methoxy groups on the aromatic ring of 2,4-DMB increase its electron density, making it more reactive towards electrophilic attack. [] This electronic property is beneficial in reactions where it acts as a nucleophile, such as in the formation of amides or triazines. [, ]

Q5: Has 2,4-DMB been used in the synthesis of any other biologically relevant molecules besides (-)-Muraymycin D2?

A5: Yes, 2,4-DMB has been utilized in the synthesis of uracil polyoxin C analogues. [] Polyoxins are a class of nucleoside-peptide antibiotics, and the use of 2,4-DMB in their synthesis highlights its versatility in preparing complex molecules with potential therapeutic applications.

Q6: Beyond its use in synthesis, has 2,4-DMB been explored for any biological activity itself?

A6: While not a primary focus of the cited research, one study did examine 2,4-DMB's impact on the activity of norepinephrine isomers in tissues containing alpha- and beta-adrenoceptors. [] The study found that at the highest concentration tested, 2,4-DMB did not significantly influence the activity of these isomers in rabbit aorta. []

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